N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide
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Overview
Description
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide is a complex organic compound characterized by its multiple chlorinated and pentamethylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent amide formation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to ensure successful outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Uniqueness
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide is unique due to its multiple chlorinated and pentamethylbenzoyl groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38Cl2N2O2/c1-17-19(3)23(7)33(24(8)20(17)4)35(41)39-31-13-11-27(15-29(31)37)28-12-14-32(30(38)16-28)40-36(42)34-25(9)21(5)18(2)22(6)26(34)10/h11-16H,1-10H3,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUJTYJBNOCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C(=C(C(=C4C)C)C)C)C)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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